N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
Triazole derivatives have been synthesized and evaluated for their biological activities, including anti-exudative, antimicrobial, and antitumor activities. These compounds have shown considerable synthetic and pharmacological potential, which underscores the importance of exploring new structures and their bioactivities (Chalenko et al., 2019).
Antimicrobial Screening
Specific derivatives of triazole, such as N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamides, have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. The wide range of pharmaceutical activity associated with the 1,2,4-triazole ring system emphasizes the therapeutic potential of these compounds in treating various infections (MahyavanshiJyotindra et al., 2011).
Catalyzed Cycloadditions
Rh(II)-catalyzed high-order cycloadditions of azaheptafulvenes with N-sulfonyl 1,2,3-triazoles or α-oxo diazocompounds have been developed, offering an efficient route to synthesize N-containing medium-sized rings. This innovative approach highlights the versatility of triazole derivatives in constructing complex molecular architectures with potential for further functionalization (Chen et al., 2017).
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The exploration of such compounds underscores the agricultural applications of triazole derivatives, offering potential solutions for pest control challenges (Fadda et al., 2017).
Antiviral and Virucidal Activities
The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their evaluation for antiviral and virucidal activities against human adenovirus and ECHO-9 virus demonstrate the medical significance of triazole derivatives. These studies provide a foundation for developing new antiviral agents (Wujec et al., 2011).
Properties
IUPAC Name |
N-cycloheptyl-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5OS/c27-19(22-18-12-6-1-2-7-13-18)16-28-21-24-23-20(17-10-4-3-5-11-17)26(21)25-14-8-9-15-25/h8-9,14-15,17-18H,1-7,10-13,16H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUPTJVUGQFAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.